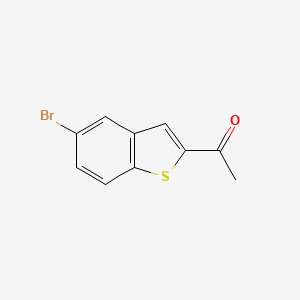

2-Acetyl-5-bromobenzo(b)thiophene

Übersicht

Beschreibung

2-Acetyl-5-bromobenzo(b)thiophene is a useful research compound. Its molecular formula is C10H7BrOS and its molecular weight is 255.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Organic Molecules

One of the primary applications of 2-Acetyl-5-bromobenzo(b)thiophene is as a precursor in the synthesis of more complex organic compounds. It has been utilized in the preparation of:

- Bithiophene derivatives : These compounds are important in organic electronics and photovoltaic applications due to their semiconducting properties .

- Bis-imidazo[1,2-a]pyridine derivatives : These derivatives have shown promising biological activities, including antimicrobial and anticancer properties .

Medicinal Chemistry

Research has indicated that this compound and its derivatives exhibit various biological activities:

- Anticancer Activity : Compounds derived from this thiophene have been studied for their potential as tubulin inhibitors, which are crucial in cancer treatment due to their role in disrupting cell division .

- Antimicrobial Properties : Some derivatives have demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics .

Materials Science

The compound's unique structure allows it to be used in the development of advanced materials:

- Organic Photovoltaics : The electronic properties of bithiophene derivatives make them suitable for use in organic solar cells, where they can enhance light absorption and charge transport .

- Conductive Polymers : The incorporation of thiophene units into polymer matrices can lead to materials with improved electrical conductivity, useful for electronic devices .

Analytical Chemistry

This compound can also serve as a standard or reagent in various analytical techniques:

- Spectroscopic Studies : It is used as a reference compound in NMR and mass spectrometry studies due to its well-characterized spectral properties .

- Chemical Sensors : The compound has been explored as a component in chemosensors for detecting heavy metals like lead, showcasing its versatility beyond traditional applications .

Case Study 1: Synthesis of Bithiophene Derivatives

A study detailed the synthesis of bithiophene derivatives using this compound as a starting material. The reaction conditions were optimized to achieve high yields, demonstrating the compound's utility in producing valuable intermediates for organic electronics.

Case Study 2: Anticancer Screening

In another investigation, derivatives of this compound were screened for anticancer activity against various tumor cell lines. The results indicated that certain modifications significantly enhanced their efficacy as tubulin inhibitors, highlighting their potential for drug development.

Eigenschaften

CAS-Nummer |

1423-64-9 |

|---|---|

Molekularformel |

C10H7BrOS |

Molekulargewicht |

255.13 g/mol |

IUPAC-Name |

1-(5-bromo-1-benzothiophen-2-yl)ethanone |

InChI |

InChI=1S/C10H7BrOS/c1-6(12)10-5-7-4-8(11)2-3-9(7)13-10/h2-5H,1H3 |

InChI-Schlüssel |

UAFOHXXTHOBOHP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)C1=CC2=C(S1)C=CC(=C2)Br |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.